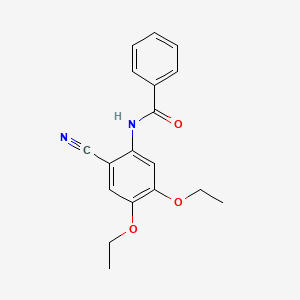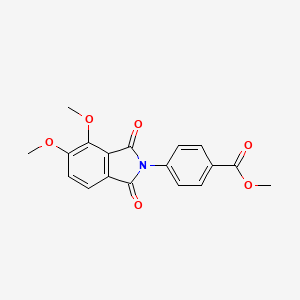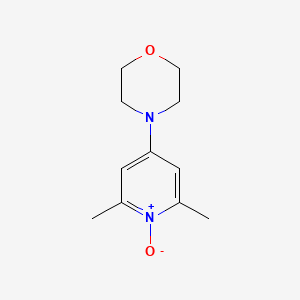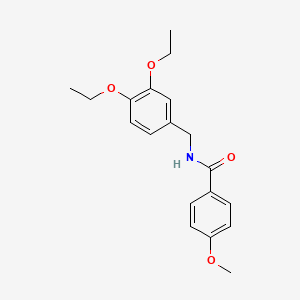
N-(2-cyano-4,5-diethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related benzamide derivatives often involves acylation and reduction reactions. For example, Jin Ning-ren (2012) described the synthesis of N-(5-amino-2,4-diethoxyphenyl)benzamide from 2,4-diethoxy-5-nitroaniline through acylation and reduction, highlighting the importance of experimental conditions such as material ratios, reaction temperatures, and times for achieving high yield and purity (Jin Ning-ren, 2012).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the physical and chemical properties of compounds. S. Demir et al. (2015) used X-ray diffraction, IR spectroscopy, and quantum chemical computation to analyze the structure of a similar benzamide molecule, demonstrating the alignment between experimental and theoretical geometrical parameters and providing insights into the electronic properties (S. Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, leading to a wide range of properties. For instance, the study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives by E. A. Younes et al. (2020) explored their synthesis through direct acylation reactions and their application in colorimetric sensing of fluoride anions, showcasing their potential in chemical sensing applications (E. A. Younes et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for the application and handling of chemical compounds. The detailed analysis of a similar compound by Kranjc et al. (2011), involving X-ray crystallography, provided valuable information on intramolecular interactions and crystalline structure, which are crucial for understanding the compound's stability and reactivity (K. Kranjc et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, are vital for the practical application of benzamides. Studies such as those by Sharma et al. (2012) on the oxidative acylation and cyclization of benzamides underscore the compound's versatility and potential in synthetic chemistry (Satyasheel Sharma et al., 2012).
科学的研究の応用
Radioiodinated Benzamides for Melanoma Imaging
Radioiodinated benzamides, specifically N-(2-diethylaminoethyl)benzamide derivatives, have been extensively researched for their potential in melanoma imaging. Studies have shown that specific derivatives exhibit high uptake and retention in melanoma tumors, suggesting their utility in planar scintigraphy and SPECT imaging of melanoma metastases. The structural modifications of these benzamides have been correlated with their melanoma uptake and tissue selectivity, providing insights into optimizing these compounds for better imaging capabilities and possibly radionuclide therapy applications. (Eisenhut et al., 2000), (Joyal et al., 2010).
Benzamides as Antifolate Agents
Benzamide derivatives have been explored for their antifolate properties, showing promise in cancer chemotherapy. The synthesis and biological evaluation of these compounds have indicated their potential to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway crucial for DNA synthesis in rapidly dividing cells. This mechanism suggests the utility of benzamide derivatives as antifolate agents, offering a pathway to develop new chemotherapeutic options. (Degraw et al., 1992).
Benzamides in Corrosion Inhibition
N-Phenyl-benzamide derivatives have demonstrated effectiveness as corrosion inhibitors for metals in acidic environments, highlighting a novel application of benzamides outside of biomedical research. By altering electron-withdrawing or -donating substituents on the benzamide ring, these compounds can significantly affect the inhibition efficiency, providing a chemical approach to protecting metals from corrosive damage. This research opens up potential industrial applications for benzamides in materials science and engineering. (Mishra et al., 2018).
Benzamides in Neurological Research
Benzamides have been investigated for their potential in neurological research, particularly in the modulation of metabotropic glutamate receptor subtype 5 (mGluR5). Positive allosteric modulators of mGluR5, such as certain benzamide derivatives, have shown promising results in preclinical models for the treatment of various neurological disorders, including schizophrenia. These findings suggest a therapeutic potential for benzamide derivatives in modulating neuronal signaling pathways relevant to cognitive and psychiatric conditions. (Kinney et al., 2005).
作用機序
The mechanism of action of “N-(2-cyano-4,5-diethoxyphenyl)benzamide” is not explicitly mentioned in the available literature. However, benzamide derivatives are known to exhibit various biological activities, which depend on their specific structures and functional groups .
Safety and Hazards
The safety and hazards associated with “N-(2-cyano-4,5-diethoxyphenyl)benzamide” are not explicitly mentioned in the available literature. However, it’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .
将来の方向性
The future directions for the research and application of “N-(2-cyano-4,5-diethoxyphenyl)benzamide” could involve exploring its potential biological activities and therapeutic applications, given the known activities of other benzamide derivatives . Additionally, further studies could focus on optimizing the synthesis process and investigating the compound’s chemical reactivity.
特性
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-22-16-10-14(12-19)15(11-17(16)23-4-2)20-18(21)13-8-6-5-7-9-13/h5-11H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMJMVDGYMMOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4,5-diethoxyphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5599591.png)

![2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5599599.png)
![2-[5-(1-acetyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B5599601.png)
![N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5599609.png)

![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)
![11-(2-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5599647.png)

![N-[3-(2-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5599657.png)
![3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599663.png)
![1-cyclopentyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5599675.png)